![molecular formula C19H18ClN3O3 B7699062 N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7699062.png)
N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TRO40303, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of molecules known as mitochondria-targeted compounds, which have been shown to have a wide range of applications in various fields of research.
Mechanism of Action
N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its therapeutic effects by targeting the mitochondria, which are the powerhouses of the cell. It has been shown to improve mitochondrial function and reduce oxidative stress, which can lead to cell death. This compound also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit inflammation. This compound has also been shown to have cardioprotective effects, reducing the size of heart attacks and improving cardiac function.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its specificity for targeting mitochondria. This allows researchers to study the effects of mitochondrial dysfunction on various diseases and conditions. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound in cancer therapy, as it has been shown to have anti-tumor effects. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-chloro-1-phenylbutan-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-1-phenylbutan-1-one hydrazone. The final step involves the reaction of the hydrazone with 3-methoxyphenyl isocyanate to form this compound.
Scientific Research Applications
N-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have a wide range of applications in various fields of research, including neuroprotection, cardioprotection, and cancer therapy.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-8-2-5-13(11-16)19-22-18(26-23-19)10-4-9-17(24)21-15-7-3-6-14(20)12-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLCOZLJXILNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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